N-[2-(4-chlorophenyl)ethyl]-4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
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Overview
Description
N-[2-(4-CHLOROPHENYL)ETHYL]-4-(1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of multiple functional groups, including chlorophenyl, ethoxyphenyl, and carbamoyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-CHLOROPHENYL)ETHYL]-4-(1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the chlorophenyl and ethoxyphenyl groups through substitution reactions. The final step involves the formation of the carbamoyl group under controlled conditions, such as using specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, allowing for the production of significant quantities required for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-CHLOROPHENYL)ETHYL]-4-(1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: Halogenation and alkylation reactions can introduce new substituents, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives.
Scientific Research Applications
N-[2-(4-CHLOROPHENYL)ETHYL]-4-(1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-CHLOROPHENYL)ETHYL]-4-(1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(2-chlorophenyl)ethylidene]benzohydrazide
- N’-[(E)-1-(2-pyridinyl)ethylidene]benzohydrazide
- N’-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide
Uniqueness
N-[2-(4-CHLOROPHENYL)ETHYL]-4-(1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE stands out due to its unique combination of functional groups and the quinazoline core. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C30H31ClN4O5 |
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Molecular Weight |
563.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C30H31ClN4O5/c1-2-40-26-11-6-4-9-24(26)33-28(37)20-35-25-10-5-3-8-23(25)29(38)34(30(35)39)19-7-12-27(36)32-18-17-21-13-15-22(31)16-14-21/h3-6,8-11,13-16H,2,7,12,17-20H2,1H3,(H,32,36)(H,33,37) |
InChI Key |
UPCXEGVRPXNXMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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